molecular formula C9H13NO3S B575163 2-Ethoxy-5-methylbenzenesulfonamide CAS No. 187471-14-3

2-Ethoxy-5-methylbenzenesulfonamide

Cat. No.: B575163
CAS No.: 187471-14-3
M. Wt: 215.267
InChI Key: DPGOTEGIJVQWMT-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylbenzenesulfonamide is an organic compound with the molecular formula C9H13NO3S. It is a sulfonamide derivative, characterized by the presence of an ethoxy group and a methyl group attached to a benzene ring, along with a sulfonamide functional group. This compound is known for its versatile applications in various scientific research fields.

Biochemical Analysis

Biochemical Properties

The role of 2-Ethoxy-5-methylbenzenesulfonamide in biochemical reactions is not well-documented in the literature. Benzenesulfonamides, a class of compounds to which this compound belongs, are known to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds between the sulfonamide group and the biomolecules .

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Benzylic compounds, which include this compound, are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in gene expression and enzyme activity .

Metabolic Pathways

The specific metabolic pathways involving this compound are currently unknown. Sulfonamides are known to interfere with the synthesis of folic acid, an essential cofactor in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methylbenzenesulfonamide typically involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-Ethoxy-5-methylbenzenesulfonamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxybenzenesulfonamide
  • 5-Methylbenzenesulfonamide
  • 2-Methoxy-5-methylbenzenesulfonamide

Uniqueness

2-Ethoxy-5-methylbenzenesulfonamide is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from other sulfonamide derivatives.

Properties

IUPAC Name

2-ethoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-13-8-5-4-7(2)6-9(8)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGOTEGIJVQWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655654
Record name 2-Ethoxy-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187471-14-3
Record name 2-Ethoxy-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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